molecular formula C9H16N2O2S2 B3956679 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione

3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione

Cat. No.: B3956679
M. Wt: 248.4 g/mol
InChI Key: NRJUZULTTFIXOW-UHFFFAOYSA-N
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Description

3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiolane-1,1-dione core (a five-membered ring with two sulfonyl oxygen atoms) substituted at the 3-position. The substituent includes a methyl group and a (prop-2-enylamino)thioxomethyl moiety, which introduces a thiourea-like structure with an allylamine side chain.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-methyl-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S2/c1-3-5-10-9(14)11(2)8-4-6-15(12,13)7-8/h3,8H,1,4-7H2,2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJUZULTTFIXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.

    Introduction of the Thioxomethyl Group: The thioxomethyl group can be introduced via a nucleophilic substitution reaction using a thioxomethylating agent.

    Alkylation and Amination:

Industrial Production Methods

Industrial production of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the thioxomethyl group or the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Core Heterocycle and Sulfur Motifs

All compounds share a thiolane-1,1-dione core, which provides rigidity and polarity due to the sulfonyl groups. However, the target compound’s allylamine-thioxomethyl substituent distinguishes it from analogs:

  • Hydroxyethylamino (): Enhances hydrophilicity and hydrogen-bonding capacity compared to the allylamine group .
  • Cyclohexylamine-thioxomethyl (): A bulky, lipophilic substituent that may improve membrane permeability but reduce solubility .

Pharmacokinetic Considerations

  • The diphenylmethyl group in ’s compound significantly increases molecular weight (466.68 g/mol) and lipophilicity, likely enhancing tissue penetration but limiting aqueous solubility .
  • The target compound’s intermediate size (~300–350 g/mol) and allylamine-thioxomethyl substituent suggest a balance between solubility and bioavailability.

Limitations and Contradictions

  • focuses on antibody-drug conjugates with unrelated scaffolds, limiting direct comparisons .
  • Biological data for the target compound are absent in the provided evidence, necessitating extrapolation from functional group behavior.

Biological Activity

3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound with the molecular formula C9H16N2O2S2. This compound features a thiolane ring and a thioxomethyl group, which contribute to its unique chemical properties and potential biological activities. The compound is of particular interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.

The biological activity of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione is primarily attributed to its interaction with specific enzymes and proteins. Research indicates that it may inhibit certain metabolic pathways by modulating enzyme activity, leading to therapeutic effects against various diseases.

Antimicrobial Properties

Studies have shown that compounds similar to 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione exhibit significant antimicrobial activity. For instance, derivatives of thioxomethyl compounds have been reported to possess potent antimicrobial properties against a range of pathogens . The exact mechanism involves disrupting cellular processes in bacteria and fungi, though further research is needed to clarify the specific interactions.

Anticancer Activity

Research into the anticancer potential of this compound suggests that it may induce apoptosis in cancer cells. The compound's ability to inhibit key signaling pathways involved in cell proliferation has been observed in preliminary studies, indicating its potential as a chemotherapeutic agent .

Case Study: Synthesis and Evaluation

A notable study synthesized various derivatives of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione and evaluated their biological activities. The synthesized compounds were characterized using spectral analysis (IR, NMR) and tested for antimicrobial and antioxidant activities. Some derivatives exhibited significant inhibition against bacterial strains, suggesting that structural modifications could enhance their efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione, a comparison was made with other related compounds:

Compound NameStructure FeaturesBiological Activity
3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione Thiolane ring, thioxomethyl groupAntimicrobial, anticancer
Thiolane-1,1-dione Simpler structure without thioxomethyl groupLimited biological activity
Thioxomethylthiolane Contains thioxomethyl but lacks prop-2-enylaminoModerate antimicrobial activity

This table illustrates how the structural variations influence the biological activities of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione
Reactant of Route 2
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3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione

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